2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Lipophilicity Membrane permeability Drug design

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS 893726-22-2, molecular formula C20H23N5OS, MW 381.5 g/mol) is a 1,2,4-triazole-derived acetohydrazide bearing a 4-tert-butylphenyl substituent at C5 and a phenyl group at N4, connected via a sulfanyl bridge to an acetohydrazide terminus. Its computed physicochemical parameters include an XLogP3 of 3.9, topological polar surface area (TPSA) of 111 Ų, two hydrogen bond donors, five hydrogen bond acceptors, and six rotatable bonds, positioning it within drug-like chemical space.

Molecular Formula C20H23N5OS
Molecular Weight 381.5
CAS No. 893726-22-2
Cat. No. B2792384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS893726-22-2
Molecular FormulaC20H23N5OS
Molecular Weight381.5
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN
InChIInChI=1S/C20H23N5OS/c1-20(2,3)15-11-9-14(10-12-15)18-23-24-19(27-13-17(26)22-21)25(18)16-7-5-4-6-8-16/h4-12H,13,21H2,1-3H3,(H,22,26)
InChIKeySSWOZPAJPMDHKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[5-(4-tert-Butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS 893726-22-2): Physicochemical Profile and Scaffold Identity for Procurement Decisions


2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS 893726-22-2, molecular formula C20H23N5OS, MW 381.5 g/mol) is a 1,2,4-triazole-derived acetohydrazide bearing a 4-tert-butylphenyl substituent at C5 and a phenyl group at N4, connected via a sulfanyl bridge to an acetohydrazide terminus [1]. Its computed physicochemical parameters include an XLogP3 of 3.9, topological polar surface area (TPSA) of 111 Ų, two hydrogen bond donors, five hydrogen bond acceptors, and six rotatable bonds, positioning it within drug-like chemical space [1]. The compound is commercially available at ≥95% purity from multiple reputable suppliers and is primarily offered as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications .

Why 2-{[5-(4-tert-Butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Cannot Be Replaced by Generic Triazole Acetohydrazide Analogs


Substituting this compound with a generic 1,2,4-triazole acetohydrazide analog—such as the bis(4-methylphenyl) variant (CAS 893726-40-4) or the 4-ethyl-5-(4-methylphenyl) derivative (CAS 893726-73-3)—introduces measurable differences in lipophilicity, steric bulk, and molecular recognition potential that can alter target binding, membrane permeability, and metabolic stability [1][2]. The 4-tert-butylphenyl group at C5 confers an XLogP3 of 3.9, a full 1.0 log unit higher than the 2.9 of the bis(4-methylphenyl) analog [1]. This ΔlogP of +1.0 translates to approximately a 10-fold increase in octanol-water partition coefficient, which directly impacts compound partitioning in biological membranes and protein binding [2]. Moreover, the terminal hydrazide (–CONHNH2) moiety provides a reactive handle for Schiff base formation that is absent in the corresponding thiol precursor (CAS 124998-67-0); replacing the hydrazide with a thiol eliminates this key derivatization capacity and alters the hydrogen-bonding pharmacophore [3]. These structural distinctions are not cosmetic—they are quantitative determinants of a compound's suitability for a given assay or synthetic pathway.

Quantitative Differentiation Evidence for 2-{[5-(4-tert-Butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS 893726-22-2) Versus Closest Analogs


Lipophilicity (XLogP3) Advantage of the 4-tert-Butylphenyl Substituent Compared to the Bis(4-methylphenyl) Analog

The target compound, bearing a 4-tert-butylphenyl group at C5, exhibits a computed XLogP3 of 3.9, compared to 2.9 for the closest commercially available analog, 2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS 893726-40-4), which carries a 4-methylphenyl group at the equivalent position [1]. Both compounds share identical TPSA (111 Ų), hydrogen bond donor (2), and acceptor (5) counts, isolating the lipophilicity difference to the tert-butyl versus methyl substituent [1].

Lipophilicity Membrane permeability Drug design

Molecular Weight and Heavy Atom Count Differentiation for Physicochemical Property Tuning

The target compound (MW 381.5 g/mol, 27 heavy atoms) occupies a distinct physicochemical space compared to both the smaller ethyl-methylphenyl analog (CAS 893726-73-3, MW ≈291.4 g/mol, approximately 20 heavy atoms) and the bis(4-methylphenyl) analog (MW 353.4 g/mol, 25 heavy atoms) [1][2]. This molecular weight positioning—approximately 28 Da heavier than the bis(4-methylphenyl) analog and roughly 90 Da heavier than the ethyl-methylphenyl derivative—places the target compound closer to the mean MW of oral drugs (approximately 350–400 Da) while the smaller analogs fall below this range [3].

Molecular weight Heavy atom count Lead optimization

Rotatable Bond Flexibility: Enhanced Conformational Sampling Compared to the Bis(4-methylphenyl) Analog

The target compound possesses six rotatable bonds, one more than the bis(4-methylphenyl) analog (five rotatable bonds), as determined by PubChem Cactvs analysis [1]. The additional rotatable bond arises from the tert-butyl group's C–CH3 rotation axis, which—while restricted compared to linear chains—still contributes to conformational entropy. Both compounds share the same rotatable bonds in the sulfanyl-acetohydrazide linker and the N4-phenyl ring [1].

Conformational flexibility Rotatable bonds Entropy

Terminal Hydrazide as a Derivatization Handle: Functional Advantage Over the Thiol Precursor

The target compound contains a terminal acetohydrazide (–SCH2CONHNH2) group that serves as a reactive nucleophile for condensation with aldehydes or ketones to generate Schiff base hydrazones, a transformation extensively validated in the literature for structurally related [(4-phenyl-5-substituted-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazides [1]. In contrast, the corresponding thiol precursor 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 124998-67-0, MW 309.43 g/mol) lacks this derivatization capability entirely, as its thiol group participates in fundamentally different chemistry (alkylation, disulfide formation, metal coordination) [2]. The hydrazide moiety additionally provides two hydrogen bond donors and the carbonyl oxygen as an acceptor, creating a distinct pharmacophoric pattern not present in the thiol [3].

Schiff base synthesis Hydrazide chemistry Library diversification

Class-Level Antimicrobial Activity of 1,2,4-Triazole Acetohydrazide Scaffolds and the Role of the tert-Butylphenyl Substituent

Although direct quantitative antimicrobial data for CAS 893726-22-2 are not yet published in the peer-reviewed primary literature, structurally related 1,2,4-triazole acetohydrazide derivatives have demonstrated measurable antimicrobial activity. Ersan et al. (1998) reported that (3-substituted-1,2,4-triazol-5-yl-thio)acetohydrazide-derived hydrazones exhibited MIC values of ≥400 μg/mL against Gram-positive and Gram-negative bacteria, with moderate activity against Candida spp. (MIC range 100–400 μg/mL) [1]. More broadly, the 1,2,4-triazole class has yielded compounds with MIC values ranging from 0.25 to 1 μg/mL against susceptible bacterial strains when optimally substituted [2]. The 4-tert-butylphenyl substituent present in CAS 893726-22-2 increases lipophilicity (XLogP3 = 3.9) compared to the methyl- or unsubstituted phenyl analogs tested in these studies, a parameter known to correlate with improved membrane penetration in Gram-negative bacteria [3].

Antimicrobial 1,2,4-Triazole Structure-activity relationship

Recommended Application Scenarios for 2-{[5-(4-tert-Butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS 893726-22-2) Based on Quantitative Differentiation Evidence


Scaffold for Focused Hydrazone Library Synthesis in Antimicrobial Screening Campaigns

The terminal hydrazide group enables rapid, one-step Schiff base condensation with diverse aldehydes to generate hydrazone libraries, as validated by Plech et al. (2014) for the general [(4-phenyl-5-substituted-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide scaffold [1]. Researchers screening for antimicrobial hits should prioritize CAS 893726-22-2 over the thiol precursor (CAS 124998-67-0) because the hydrazide eliminates the need for a separate alkylation step, reducing synthetic sequence length by one step per library member. The enhanced lipophilicity conferred by the 4-tert-butylphenyl group (XLogP3 = 3.9 vs. 2.9 for the bis(4-methylphenyl) analog) may improve Gram-negative membrane penetration, a known bottleneck in antibacterial drug discovery [2].

Lipophilicity-Dependent Assays Requiring Elevated logP for Membrane Partitioning or Protein Binding

For target-based or phenotypic assays where compound lipophilicity is a critical parameter—such as intracellular target engagement, blood-brain barrier penetration models, or plasma protein binding studies—CAS 893726-22-2 offers a distinct advantage over the bis(4-methylphenyl) analog (CAS 893726-40-4). The ΔXLogP3 of +1.0 corresponds to an approximately 10-fold higher octanol-water partition coefficient [1], enabling researchers to probe the lipophilicity–activity relationship within the same core scaffold without introducing confounding structural changes that would occur when switching to entirely different chemotypes [2].

Fragment Growth and Scaffold-Hopping Starting Point with Drug-Like Physicochemical Parameters

With a molecular weight of 381.5 g/mol, XLogP3 of 3.9, TPSA of 111 Ų, and two HBD / five HBA, CAS 893726-22-2 resides within oral drug-like chemical space as defined by Lipinski and related guidelines [1]. Its heavy atom count (27) places it at the upper end of fragment-like and the lower end of lead-like space, making it suitable as a starting point for fragment growth campaigns. Compared to the ethyl-methylphenyl analog (CAS 893726-73-3, MW ~291), the target compound offers greater steric occupancy of hydrophobic binding pockets without exceeding typical lead-likeness thresholds [2].

Head-to-Head Comparator Studies to Quantify tert-Butyl vs. Methyl Substituent Effects in Triazole Scaffolds

The commercial availability of both CAS 893726-22-2 and its closest analog CAS 893726-40-4 (bis(4-methylphenyl)) from multiple vendors at comparable purity (≥95%) enables well-controlled paired comparative studies [1]. Researchers can systematically isolate the contribution of the tert-butyl → methyl substitution at the C5 phenyl ring to binding affinity, cellular activity, metabolic stability, or solubility by testing both compounds in parallel under identical assay conditions. The shared TPSA, HBD, and HBA counts between the two compounds minimize confounding variables, making this pair an ideal model system for probing steric and lipophilic substituent effects [2].

Quote Request

Request a Quote for 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.